molecular formula C12H22OSi B14382531 (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone CAS No. 89664-41-5

(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone

Cat. No.: B14382531
CAS No.: 89664-41-5
M. Wt: 210.39 g/mol
InChI Key: DKXYLFSCTBQMLZ-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone typically involves the reaction of 2-methylcyclopropyl ketone with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. The process may also include purification steps such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methoxy[1-(trimethylsilyl)cyclopropyl]methyl]cyclohexanone
  • 2-Methyl-3-[1-(trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
  • 4-(Trimethylsilyl)cyclohexanone

Uniqueness

(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is unique due to its dual cyclopropyl and trimethylsilyl substitution, which imparts distinct chemical properties and reactivity. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89664-41-5

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

(2-methylcyclopropyl)-[2-(trimethylsilylmethyl)cyclopropyl]methanone

InChI

InChI=1S/C12H22OSi/c1-8-5-10(8)12(13)11-6-9(11)7-14(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

DKXYLFSCTBQMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)C2CC2C[Si](C)(C)C

Origin of Product

United States

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